molecular formula C21H25FN2O4 B2914515 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide CAS No. 941870-27-5

2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide

Cat. No.: B2914515
CAS No.: 941870-27-5
M. Wt: 388.439
InChI Key: KVGMWWFVZSHVGY-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide (CAS 941870-27-5) is a synthetic organic compound with a molecular formula of C21H25FN2O4 and a molecular weight of 388.43 g/mol . This acetamide derivative features a complex structure that incorporates multiple pharmacologically significant moieties, including a 2-fluorophenoxy group, a 4-methoxyphenyl ring, and a morpholinoethyl backbone, making it a valuable intermediate in medicinal chemistry and drug discovery research . The specific arrangement of these groups suggests potential for interaction with various biological targets, and its structural characteristics are of interest for the design and synthesis of novel bioactive molecules. As a building block, it can be used in the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This product is supplied with a minimum purity of 90% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-17-8-6-16(7-9-17)19(24-10-12-27-13-11-24)14-23-21(25)15-28-20-5-3-2-4-18(20)22/h2-9,19H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGMWWFVZSHVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-fluorophenol and 4-methoxybenzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride.

    Condensation Reaction: This intermediate is then reacted with 2-(4-methoxyphenyl)-2-morpholinoethylamine under controlled conditions to form the final product.

The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions. The temperature is typically maintained between 0°C to room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and scalability.

    Purification: Employing advanced purification methods such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets:

    Binding to Receptors: It may bind to certain receptors in the body, modulating their activity.

    Enzyme Inhibition: It can act as an inhibitor for specific enzymes, affecting metabolic pathways.

    Signal Transduction: Influences signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Fluorophenoxy vs. Naphthalenyloxy Groups

  • The naphthalenyloxy analog () demonstrated significant cytotoxicity in HeLa cells, suggesting that bulky aromatic groups enhance anti-cancer activity. However, the fluorophenoxy group in the target compound may improve selectivity due to fluorine’s electronegativity and reduced steric hindrance .

Morpholino vs. Piperazinyl/Pyrrolidinyl Substituents

  • Morpholino-containing compounds (e.g., 40 in ) show broad anti-cancer efficacy, likely due to enhanced solubility and target engagement. Piperazinyl/pyrrolidinyl analogs (e.g., 38 in ) exhibit comparable activity but may differ in blood-brain barrier penetration due to increased basicity .

Methoxyphenyl Motif

  • The 4-methoxyphenyl group is recurrent in anti-cancer and anti-inflammatory agents (e.g., compounds 16 and 27 in and ). This moiety balances lipophilicity and hydrogen-bonding capacity, optimizing cell membrane permeability .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide , also known by its chemical formula C19H19FN2O4C_{19}H_{19}FN_{2}O_{4} and CAS number 922088-87-7, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Property Value
Molecular FormulaC19H19FN2O4
Molecular Weight358.4 g/mol
Purity≥ 95%
Complexity Rating484

The compound features a fluorophenyl group, a morpholinoethyl moiety, and an acetamide functional group, which contribute to its biological properties.

Research indicates that 2-(2-fluorophenoxy)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide exhibits inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B). This enzyme is implicated in the regulation of insulin signaling and glucose metabolism, making the compound a candidate for treating type 2 diabetes and obesity-related conditions .

Pharmacological Effects

  • Antidiabetic Properties : The inhibition of PTP-1B can enhance insulin sensitivity and promote glucose uptake in peripheral tissues. This mechanism is crucial for developing new antidiabetic agents.
  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties, potentially through modulation of cytokine release and inflammatory pathways .
  • Analgesic Effects : The compound's structure suggests potential interactions with opioid receptors, which could lead to analgesic effects similar to those observed with traditional pain relievers .

Case Studies and Research Findings

  • A study published in the Journal of Medicinal Chemistry explored various derivatives of acetamides, including this compound, highlighting its efficacy in lowering blood glucose levels in diabetic models. The results indicated a significant reduction in fasting blood glucose levels compared to control groups .
  • Another investigation focused on the anti-inflammatory effects observed in murine models. The compound demonstrated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory conditions .

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